8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring:
- A heptyl chain at position 7 of the purine core.
- 1,3-dimethyl substitutions on the purine ring.
- A piperazine linker at position 8, modified with a furan-2-carbonyl group.
Its design aligns with purine-dione-based inhibitors targeting enzymes or receptors, as seen in analogs like NCT-501 ().
特性
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSILOCDBOORLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural components. This compound features a purine core, which is integral to many biological processes, and its functional groups may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.51 g/mol. The structure includes a purine base fused with a furan ring and a piperazine moiety, enhancing its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O4 |
| Molecular Weight | 442.51 g/mol |
| LogP | 1.6746 |
| Polar Surface Area | 72.719 Ų |
| Hydrogen Bond Acceptors Count | 9 |
Biological Activities
Research indicates that compounds with structural similarities to 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:
- Anticancer Properties : Inhibition of PI3K and B-Raf can lead to reduced cell growth in cancerous tissues.
- Neuroprotective Effects : Compounds containing piperazine moieties have been associated with neuroprotective activities.
- Antioxidant Activity : Similar xanthine derivatives show antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of purine derivatives:
- Study on Xanthine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted that xanthine derivatives could inhibit PI3K, suggesting potential applications in treating cancers .
- Neuroprotective Studies : Compounds similar to the target compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
Comparative Analysis
To better understand the uniqueness of 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione compared to other purine derivatives, the following table summarizes key structural features and associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Ethylamino group | Caffeine-like effects |
| 4-(Furan-2-carbonyl)piperazine | Furan and piperazine | Potential neuroprotective effects |
| 1-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 1 | Antioxidant properties |
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below summarizes critical structural variations among the target compound and similar purine-dione derivatives:
Key Observations:
- 7-Substituent : The heptyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., isopentyl in NCT-501) or aromatic groups (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility.
NCT-501 ():
- Target: Potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) with IC₅₀ values in the nanomolar range.
- Selectivity : >100-fold selectivity over ALDH2 and ALDH3A1.
- Pharmacokinetics : Demonstrated favorable bioavailability in preclinical models, attributed to its balanced lipophilicity (logP ~2.8).
Compound (7-Benzyl derivative):
- Target : Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.
- Therapeutic Effect : Antidepressant-like activity in forced swim tests (FST) and anxiolytic effects.
Target Compound (Inferred):
- The heptyl chain may prolong half-life due to increased tissue retention, while the furan-2-carbonyl group could modulate enzyme/receptor affinity. However, without experimental data, activity remains speculative.
Physicochemical Properties:
- logP : The heptyl substituent likely increases logP (~5–6) versus NCT-501 (~2.8), impacting solubility and blood-brain barrier penetration.
- Collision Cross-Section (CCS) : Analogous compounds () show CCS values of ~192–208 Ų for [M+H]⁺, suggesting the target may exhibit similar size-related pharmacokinetics.
Q & A
Q. How to design experiments linking this compound to a kinase inhibition hypothesis?
- Answer :
- Kinase Profiling : Use PamStation® or kinase-enriched lysates with ATP-Glo assays.
- Thermal Shift Assays : Identify target kinases by monitoring protein melting temperature shifts upon compound binding .
- CRISPR Knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
